
7-Iodo-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is a small organic molecule belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of an iodine atom at the seventh position of the isoquinoline ring.
Wissenschaftliche Forschungsanwendungen
7-Iod-1,2,3,4-Tetrahydroisochinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es dient als Vorläufer für die Synthese von pharmakologisch aktiven Verbindungen.
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologische Studien: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten
5. Wirkmechanismus
Der Wirkmechanismus von 7-Iod-1,2,3,4-Tetrahydroisochinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor oder Modulator von Enzymen oder Rezeptoren wirken und verschiedene biochemische Signalwege beeinflussen. Ausführliche Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären .
Ähnliche Verbindungen:
- 1,2,3,4-Tetrahydroisochinolin
- 7-Brom-1,2,3,4-Tetrahydroisochinolin
- 7-Chlor-1,2,3,4-Tetrahydroisochinolin
Vergleich: 7-Iod-1,2,3,4-Tetrahydroisochinolin ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das im Vergleich zu seinen Brom- und Chloranalogen eine unterschiedliche Reaktivität und Eigenschaften verleiht. Die größere Größe und die geringere Elektronegativität des Iodatoms beeinflussen das chemische Verhalten der Verbindung und machen sie zu einem wertvollen Zwischenprodukt in der organischen Synthese .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of 7-Iodo-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and the development of novel analogs with potent biological activity . Additionally, more environmentally friendly methods for the synthesis of these compounds could be investigated .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Iod-1,2,3,4-Tetrahydroisochinolin umfasst typischerweise die Iodierung von 1,2,3,4-Tetrahydroisochinolin. Ein übliches Verfahren beinhaltet die Verwendung von Iod und einem geeigneten Oxidationsmittel wie Wasserstoffperoxid oder Natriumhypochlorit unter milden Bedingungen, um das Iodatom an der gewünschten Position einzuführen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Iod-1,2,3,4-Tetrahydroisochinolin kann großtechnische Iodierungsprozesse beinhalten, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Wahl der Lösungsmittel, die Temperaturregelung und die Reinigungstechniken sind entscheidend für die Optimierung des Produktionsprozesses .
Analyse Chemischer Reaktionen
Reaktionstypen: 7-Iod-1,2,3,4-Tetrahydroisochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.
Oxidationsreaktionen: Die Verbindung kann zu Chinolinderivaten oxidiert werden.
Reduktionsreaktionen: Die Reduktion der Verbindung kann zur Bildung von Dihydroisochinolinderivaten führen
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid
Hauptprodukte:
- Substituierte Isochinoline
- Chinolinderivate
- Dihydroisochinolinderivate
Wirkmechanismus
The mechanism of action of 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydro-Isoquinoline
- 7-Bromo-1,2,3,4-Tetrahydro-Isoquinoline
- 7-Chloro-1,2,3,4-Tetrahydro-Isoquinoline
Comparison: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
7-iodo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCFXJXBXUOFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415343 | |
| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-62-8 | |
| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
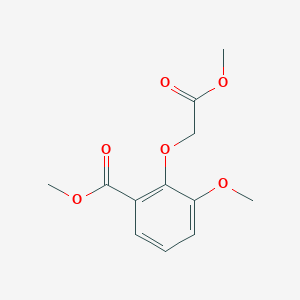
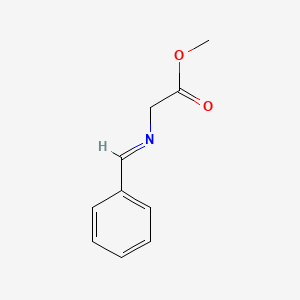
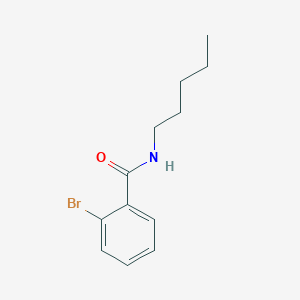

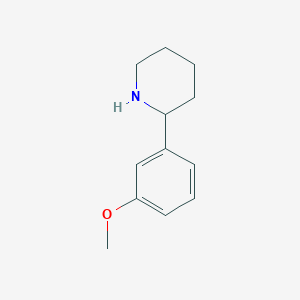



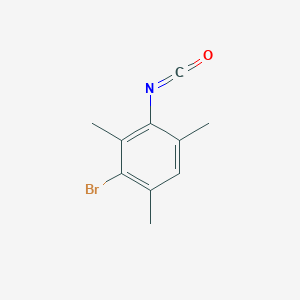

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)
